5'-O-DMT-rI
Overview
Description
. It is a derivative of riboinosine, modified with a dimethoxytrityl (DMT) protecting group at the 5’ position. This modification is crucial for its role in oligonucleotide synthesis, as it protects the hydroxyl group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-rI typically involves the protection of the 5’-hydroxyl group of riboinosine with a dimethoxytrityl group. This is achieved through a reaction with dimethoxytrityl chloride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete protection of the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of 5’-O-DMT-rI follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-rI undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the DMT protecting group.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used to remove the DMT group.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various protected and deprotected riboinosine derivatives, which are used in further oligonucleotide synthesis .
Scientific Research Applications
5’-O-DMT-rI has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Mechanism of Action
The mechanism of action of 5’-O-DMT-rI involves its role as a protected riboinosine derivative. The DMT group protects the 5’-hydroxyl group during oligonucleotide synthesis, preventing unwanted reactions and ensuring the correct sequence of nucleotides is formed. The DMT group can be selectively removed under acidic conditions, allowing for further modifications and synthesis steps .
Comparison with Similar Compounds
5’-O-DMT-rI is unique in its specific application for oligoribonucleotide synthesis. Similar compounds include:
5’-O-DMT-rA (5’-O-Dimethoxytrityl-riboadenosine): Used for the synthesis of oligoribonucleotides containing adenosine.
5’-O-DMT-rC (5’-O-Dimethoxytrityl-ribocytidine): Used for the synthesis of oligoribonucleotides containing cytidine.
5’-O-DMT-rG (5’-O-Dimethoxytrityl-riboguanosine): Used for the synthesis of oligoribonucleotides containing guanosine.
These compounds share similar protective groups and are used in the synthesis of specific oligoribonucleotides, but 5’-O-DMT-rI is specifically tailored for riboinosine .
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVLEMIGAJLIN-BQOYKFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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